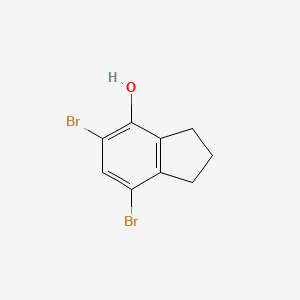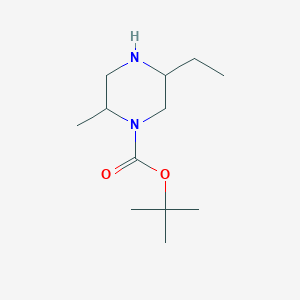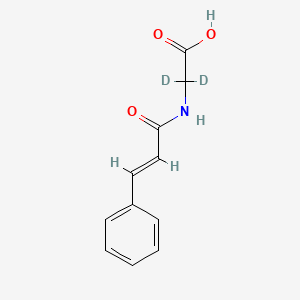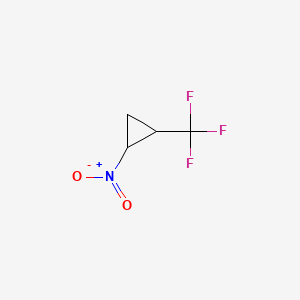
5,7-Dibromo-2,3-dihydro-1H-inden-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dibromo-2,3-dihydro-1H-inden-4-ol: is an organic compound that belongs to the class of brominated indenes This compound is characterized by the presence of two bromine atoms at the 5 and 7 positions, a hydroxyl group at the 4 position, and a dihydroindenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol typically involves the bromination of 2,3-dihydro-1H-indene derivatives. One common method is the acid-induced intramolecular cyclization of 1,1-disubstituted 3-aryl-2,3-dibromoallylalcohols, which affords 2,3-dibromo-1H-indene derivatives . This method can be adapted to introduce the hydroxyl group at the 4 position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents under controlled conditions. The process would require careful handling of reagents and optimization of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated or de-hydroxylated products.
Substitution: Formation of substituted indene derivatives.
Applications De Recherche Scientifique
Chemistry: 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound may be used in the development of biologically active molecules, including potential pharmaceuticals. Its brominated structure can interact with biological targets, making it a candidate for drug discovery.
Medicine: Research into the medicinal properties of this compound may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism by which 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol exerts its effects depends on its interaction with molecular targets. The bromine atoms and hydroxyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
5,7-Dibromo-1H-indole: Similar brominated structure but with an indole core.
4,6-Dibromo-2,3,3-trimethyl-3H-indole: Another brominated indole derivative with different substitution patterns.
5,5′-Dibromoindigo: A brominated indigo dye with historical significance.
Propriétés
Formule moléculaire |
C9H8Br2O |
|---|---|
Poids moléculaire |
291.97 g/mol |
Nom IUPAC |
5,7-dibromo-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C9H8Br2O/c10-7-4-8(11)9(12)6-3-1-2-5(6)7/h4,12H,1-3H2 |
Clé InChI |
PSRWWCYJKAIYGM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C(=C(C=C2Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rac-3-cyclopropyl-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B15127895.png)



![2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride](/img/structure/B15127911.png)
![9-[4-(1-Aminopropan-2-yl)phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione hydrochloride](/img/structure/B15127921.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B15127926.png)


![rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride, cis](/img/structure/B15127939.png)
![3,4,5-Trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15127945.png)

